Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal)
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Overview
Description
Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal) is a synthetic steroid compound with the molecular formula C23H32O5 and a molecular weight of 388.5 . It is a white crystalline solid with a melting point of 110-112°C and a boiling point of 444°C . This compound is known for its high solubility in organic solvents .
Preparation Methods
The synthesis of Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal) involves several steps. One common method includes the reaction of Androst-5-ene-3,17-dione with ethylene glycol in the presence of an acid catalyst to form the cyclic acetal . The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or benzene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal) has various scientific research applications, including:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in hormone regulation and as a precursor for the synthesis of other steroidal drugs.
Mechanism of Action
The mechanism of action of Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal) involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to steroid receptors and modulating their activity. This interaction can influence various biological processes, including gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal) can be compared with other similar compounds, such as:
Androst-5-ene-3,17-dione, cyclic bis (1,2-ethanediyl acetal): This compound has a similar structure but lacks the 11-keto group, which may result in different chemical and biological properties.
Estradiol Impurity I:
The uniqueness of Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal) lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C23H32O5 |
---|---|
Molecular Weight |
388.5 g/mol |
InChI |
InChI=1S/C23H32O5/c1-20-7-8-22(25-9-10-26-22)13-15(20)3-4-16-17-5-6-23(27-11-12-28-23)21(17,2)14-18(24)19(16)20/h3,16-17,19H,4-14H2,1-2H3/t16-,17-,19+,20-,21-/m0/s1 |
InChI Key |
RETKBEOWDBJXFZ-WJRACZLCSA-N |
Isomeric SMILES |
C[C@]12CCC3(CC1=CC[C@@H]4[C@@H]2C(=O)C[C@]5([C@H]4CCC56OCCO6)C)OCCO3 |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2C(=O)CC5(C4CCC56OCCO6)C)OCCO3 |
Origin of Product |
United States |
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